molecular formula C14H8FNO B12998835 6-Fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile

6-Fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B12998835
M. Wt: 225.22 g/mol
InChI Key: QYNVJZXOJKEJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3’-formyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group, a formyl group, and a carbonitrile group attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 6-Fluoro-3’-formyl-[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.

    Introduction of Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the biphenyl derivative reacts with a formylating agent like DMF and POCl3.

    Nitrile Formation: The nitrile group can be introduced through a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-Fluoro-3’-formyl-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

    Condensation: The formyl group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Fluoro-3’-formyl-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 6-Fluoro-3’-formyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the formyl and nitrile groups can participate in various biochemical reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

6-Fluoro-3’-formyl-[1,1’-biphenyl]-3-carbonitrile can be compared with other similar compounds, such as:

    3-Fluoro-3’-formyl-[1,1’-biphenyl]-4-carbonitrile: This compound has a similar structure but with the formyl and nitrile groups positioned differently on the biphenyl core.

    6-Fluoro-3-formylchromone: This compound contains a chromone core instead of a biphenyl core, leading to different chemical properties and applications.

    Fluorinated Isoquinolines: These compounds have a nitrogen-containing heterocyclic core and exhibit unique biological activities and light-emitting properties.

The uniqueness of 6-Fluoro-3’-formyl-[1,1’-biphenyl]-3-carbonitrile lies in its specific combination of functional groups and its biphenyl structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H8FNO

Molecular Weight

225.22 g/mol

IUPAC Name

4-fluoro-3-(3-formylphenyl)benzonitrile

InChI

InChI=1S/C14H8FNO/c15-14-5-4-10(8-16)7-13(14)12-3-1-2-11(6-12)9-17/h1-7,9H

InChI Key

QYNVJZXOJKEJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)C#N)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.